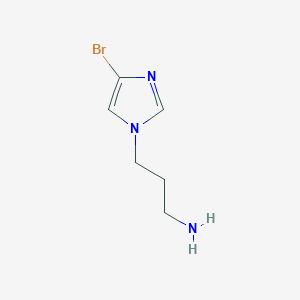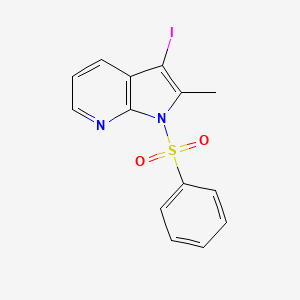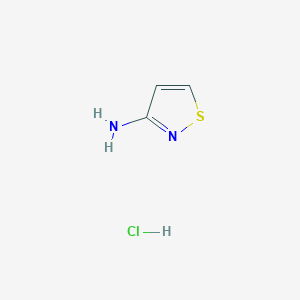![molecular formula C23H21FN2O2 B1404382 Ethyl-4-Cyano-5-ethyl-3-(2'-Fluor-[1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrrol-2-carboxylat CAS No. 851193-59-4](/img/structure/B1404382.png)
Ethyl-4-Cyano-5-ethyl-3-(2'-Fluor-[1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrrol-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an ethyl group (-C2H5), a fluorobiphenyl group (a biphenyl structure with a fluorine atom), and a pyrrole ring (a five-membered aromatic ring containing nitrogen). The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific locations of each functional group on the pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic substitution. The pyrrole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group and the aromatic pyrrole ring could impact its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Arzneimitteln
Pyrrol-Derivate sind aufgrund ihrer bioaktiven Eigenschaften ein wichtiger Bestandteil der Synthese verschiedener pharmazeutischer Arzneimittel. Die betreffende Verbindung könnte potenziell bei der Synthese von Arzneimitteln mit antibakteriellen, antimykotischen, entzündungshemmenden und antikanker-Eigenschaften eingesetzt werden . Ihre Struktur deutet darauf hin, dass sie als Zwischenprodukt oder als zentrales Gerüst bei der Entwicklung neuer Therapeutika dienen könnte.
Enzymhemmung
Diese Derivate können auch als Enzymhemmer dienen, die die Enzymaktivität in Organismen beeinträchtigen. Diese Anwendung ist entscheidend für die Entwicklung von Medikamenten, die auf bestimmte Stoffwechselwege abzielen, was möglicherweise zu Behandlungen für Krankheiten führt, bei denen die Enzymregulation gestört ist .
Methode der chemischen Synthese
Pyrrol-Derivate werden in der chemischen Synthese häufig als Bausteine für komplexere Moleküle verwendet. Die Verbindung könnte in [3+2]-Cycloadditionsreaktionen mit Tosylmethylisocyaniden (TosMICs) und elektronenarmen Verbindungen eingesetzt werden, eine Methode, die aufgrund ihrer Einfachheit und ihres breiten Substratspektrums geschätzt wird .
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions .
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, which in turn depend on its exact molecular structure. It could potentially be used in the development of new pharmaceuticals, as a reagent in chemical synthesis, or in materials science .
Eigenschaften
IUPAC Name |
ethyl 4-cyano-5-ethyl-3-[4-(2-fluorophenyl)phenyl]-1-methylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c1-4-20-18(14-25)21(22(26(20)3)23(27)28-5-2)16-12-10-15(11-13-16)17-8-6-7-9-19(17)24/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRJEACENIGTJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N1C)C(=O)OCC)C2=CC=C(C=C2)C3=CC=CC=C3F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)


![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)


![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)

![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)


![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)

